molecular formula C15H20O B1253657 (5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran

(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran

Cat. No. B1253657
M. Wt: 216.32 g/mol
InChI Key: HICAMHOOTMOHPA-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran is a natural product found in Commiphora wightii, Commiphora myrrha, and Commiphora mukul with data available.

Scientific Research Applications

Chemical Identification and Analysis

(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran, and similar compounds like 5-(2-Aminopropyl)benzofuran (5-APB), have been studied primarily for their chemical properties and presence in various products. For instance, Stańczuk et al. (2013) identified positional isomers of APB in products purchased from online vendors, confirming their presence through chromatography and spectroscopy methods (Stańczuk et al., 2013).

Pharmacological and Biological Activities

Benzofuran derivatives exhibit a range of biological activities. For example, Kenchappa and Bodke (2020) synthesized a series of benzofuran pyrazole heterocycles and evaluated their analgesic and anti-inflammatory activities, demonstrating the potential of these compounds in therapeutic applications (Kenchappa & Bodke, 2020). Additionally, Ma et al. (2017) isolated new neolignans from the traditional Chinese medicine Daphniphyllum macropodum Miq., which included benzofuran derivatives with significant antiproliferative activity against human NSCLC A549 and H460 cell lines (Ma et al., 2017).

Synthetic Methods and Chemical Reactions

The synthesis of benzofuran derivatives, including (5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran, has been a focus of research. Obushak et al. (2007) investigated the synthesis of 3-Substituted (6-[(E)-2-(1-Benzofuran-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, contributing to the understanding of benzofuran synthesis and its potential applications (Obushak et al., 2007).

Antimicrobial Activities

The antimicrobial properties of benzofuran derivatives are also noteworthy. Idrees et al. (2019) reported the synthesis and antimicrobial activities of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties, highlighting the potential of these compounds in combating microbial infections (Idrees et al., 2019).

Antioxidative and Anti-inflammatory Properties

Benzofuran compounds are also researched for their antioxidative and anti-inflammatory effects. Makkar and Chakraborty (2018) derived novel furanyl compounds from the red seaweed Gracilaria opuntia, which exhibited significant antioxidative and anti-inflammatory properties in various in vitro models (Makkar & Chakraborty, 2018).

properties

Product Name

(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran

InChI

InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3/t13-,15+/m0/s1

InChI Key

HICAMHOOTMOHPA-DZGCQCFKSA-N

Isomeric SMILES

CC1=COC2=C1C[C@H]([C@](C2)(C)C=C)C(=C)C

SMILES

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C

Canonical SMILES

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C

synonyms

curzerene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran
Reactant of Route 2
(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran
Reactant of Route 3
(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran
Reactant of Route 4
(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran
Reactant of Route 5
(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran
Reactant of Route 6
(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran

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